Ammonium nonanoate
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Overview
Description
Preparation Methods
Ammonium nonanoate is synthesized from ammonia and nonanoic acid, a carboxylic acid widely distributed in nature . The preparation involves the neutralization of nonanoic acid with ammonia, resulting in the formation of this compound. Industrial production methods typically involve the use of standard liquid herbicide application techniques, including hand-held, boom, pressure, and hose-end sprayers . The concentrate is diluted with water to a specified concentration for effective application .
Chemical Reactions Analysis
Ammonium nonanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce nonanoic acid.
Reduction: Reduction reactions can convert it back to ammonia and nonanoic acid.
Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Ammonium nonanoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of ionic liquids and other chemical compounds.
Biology: It serves as an antimicrobial agent due to its ability to disrupt cell membranes.
Medicine: Research is ongoing into its potential use as a topical antimicrobial agent.
Industry: It is widely used in agriculture for weed control and as a surfactant in various formulations.
Mechanism of Action
Ammonium nonanoate exerts its effects by disrupting plant cell membranes, leading to rapid cell desiccation and death . This disruption is primarily due to its ability to reduce the pH within plant cells, causing cell membrane breakdown . The molecular targets include the lipid bilayers of cell membranes, which are essential for maintaining cell integrity .
Comparison with Similar Compounds
Ammonium nonanoate is often compared with other herbicides like glyphosate. Unlike glyphosate, which is a systemic herbicide that kills plants down to the root, this compound is a contact herbicide that destroys plant cells it comes in contact with . This makes this compound a more environmentally friendly option, as it does not persist in the soil and has minimal impact on non-target organisms . Similar compounds include:
Glyphosate: A systemic herbicide known for its effectiveness in killing weeds down to the root.
Pelargonic acid: Another contact herbicide with similar properties to this compound.
This compound stands out due to its rapid action and minimal environmental impact, making it a preferred choice for organic farming and sustainable agriculture .
Properties
CAS No. |
63718-65-0 |
---|---|
Molecular Formula |
C9H21NO2 |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
azane;nonanoic acid |
InChI |
InChI=1S/C9H18O2.H3N/c1-2-3-4-5-6-7-8-9(10)11;/h2-8H2,1H3,(H,10,11);1H3 |
InChI Key |
KLIDOSBTXDALBI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(=O)[O-].[NH4+] |
Canonical SMILES |
CCCCCCCCC(=O)O.N |
Key on ui other cas no. |
63718-65-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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